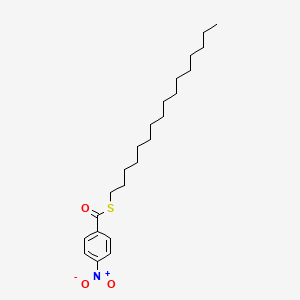![molecular formula C22H37ClO3 B14359727 4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene CAS No. 90176-97-9](/img/structure/B14359727.png)
4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene is an organic compound that features a benzene ring substituted with a 2-chloro-1-methoxy group and a 2,2-bis(hexyloxy)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene typically involves multiple steps:
Formation of the Benzene Derivative: The starting material, a benzene derivative, is subjected to electrophilic aromatic substitution to introduce the 2-chloro-1-methoxy group.
Introduction of the Propyl Group: The 2,2-bis(hexyloxy)propyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce the methoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, replacing it with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxylated or dechlorinated benzene derivatives.
Substitution: Benzene derivatives with various substituents replacing the chloro group.
Applications De Recherche Scientifique
4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The benzene ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2,2-Bis(hexyloxy)propyl]-1-methoxybenzene: Lacks the chloro group, which may affect its reactivity and applications.
4-[2,2-Bis(hexyloxy)propyl]-2-chlorobenzene: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene is unique due to the presence of both the chloro and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable for various applications .
Propriétés
Numéro CAS |
90176-97-9 |
|---|---|
Formule moléculaire |
C22H37ClO3 |
Poids moléculaire |
385.0 g/mol |
Nom IUPAC |
2-chloro-4-(2,2-dihexoxypropyl)-1-methoxybenzene |
InChI |
InChI=1S/C22H37ClO3/c1-5-7-9-11-15-25-22(3,26-16-12-10-8-6-2)18-19-13-14-21(24-4)20(23)17-19/h13-14,17H,5-12,15-16,18H2,1-4H3 |
Clé InChI |
UINIAAFKCXZILW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(C)(CC1=CC(=C(C=C1)OC)Cl)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)

![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)

![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
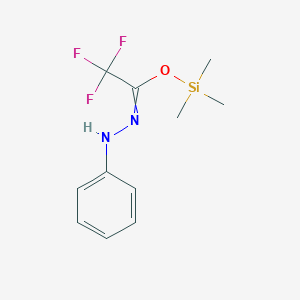
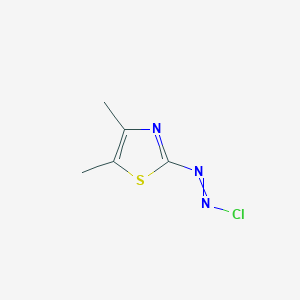
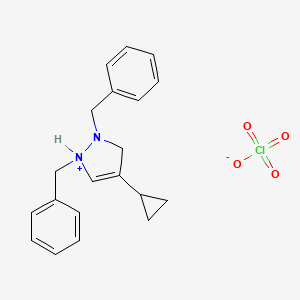

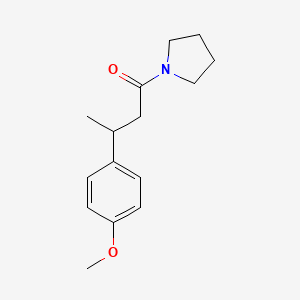
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
